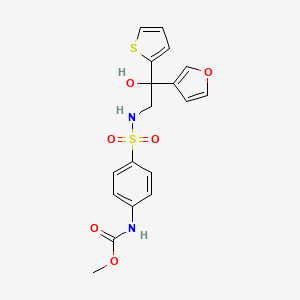

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one

説明

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one is a chemical compound that has been the subject of much scientific research in recent years. This compound is of interest due to its potential applications in the fields of medicine and biotechnology. In

科学的研究の応用

Antioxidant Activity

A study focused on the synthesis of 4-hydroxyphenyl substituted thiopyrimidine derivatives, starting with a compound structurally similar to 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one. These compounds were tested in vitro for their antioxidant activity, exhibiting strong antioxidant properties in several assays, including DPPH and ABTS assays, and erythrocyte hemolysis inhibition. The results indicated that these compounds have potential as antioxidants comparable to standard antioxidants like α-tocopherol and trolox (Akbas et al., 2018).

Catalytic Decomposition Reaction

Another research examined the behavior of 3-(hydroxyphenyl)-1,4,5,6-tetrahydropyridazines, which are isomeric to the compound , in catalytic decomposition reactions. These compounds showed distinct behavior compared to their five-membered-ring analogs in reactions involving dehydrogenation (Shabarov et al., 1970).

Antitubercular, Antifungal, and Antibacterial Activities

A series of compounds including 6-substituted phenyl derivatives of tetrahydropyridazin-3-one were synthesized and investigated for their antitubercular, antifungal, and antibacterial activities. The in vitro studies indicated that these compounds showed a range of activities against various microorganisms, highlighting their potential in antimicrobial applications (Islam, Siddiqui, & Rajesh, 2008).

Anticonvulsant Activity

In another study, derivatives of 6-phenyl(3ʹ-imino-benzylidene)-tetrahydropyridazin-3-one were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) method. Some of these derivatives displayed significant anticonvulsant activity, suggesting a potential use in the treatment of seizure disorders (Samanta et al., 2011).

Antifungal Activity

A study synthesized 6-substituted phenyl derivatives of tetrahydropyridazin-3-one and tested them for their antifungal activity against various fungal species. One of the derivatives showed high activity against all tested fungal species, demonstrating potential as an antifungal agent (Siddiqui et al., 2008).

Cardiotonic Agent

SCH00013, a compound structurally related to 6-(2-Hydroxyphenyl)-tetrahydropyridazin-3-one, was investigated as a novel cardiotonic agent. It exhibited cardiovascular effects and high oral bioavailability, suggesting its potential use in the treatment of congestive heart failure (Yoshimura et al., 1999).

作用機序

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to physiological changes .

Mode of Action

It’s known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

Related compounds have been shown to influence the formation of oximes and hydrazones . These reactions can have downstream effects on various biochemical processes, potentially influencing the function of cells and tissues .

Pharmacokinetics

Similar compounds have been studied for their drug-like properties, including microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the bioavailability of the compound.

Result of Action

The formation of oximes and hydrazones, as seen with similar compounds, can lead to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-4,13H,5-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMBJAQJBFQMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Aminoethyl)cyclopropyl]methanol](/img/structure/B2433380.png)

![(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433381.png)

![8-methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433383.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)benzoic acid](/img/structure/B2433385.png)

![[6-(Butylamino)-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2433387.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433388.png)

![1-[(Cyclohexylmethyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2433393.png)